
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a central phosphorous atom bonded to two methoxy groups and a 2-oxo-1,1,2-triphenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate typically involves the reaction of triphenylacetaldehyde with dimethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
作用机制
The mechanism of action of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s reactivity is largely due to the electron-withdrawing nature of the phosphonate group, which makes the central carbon more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is unique due to its triphenylethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other phosphonates with simpler alkyl groups. Additionally, the presence of three phenyl rings can influence the compound’s solubility and interaction with other molecules, making it particularly useful in specialized applications.
属性
CAS 编号 |
61565-68-2 |
|---|---|
分子式 |
C22H21O4P |
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-dimethoxyphosphoryl-1,2,2-triphenylethanone |
InChI |
InChI=1S/C22H21O4P/c1-25-27(24,26-2)22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21(23)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChI 键 |
UGMJTZAOSKAZRX-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
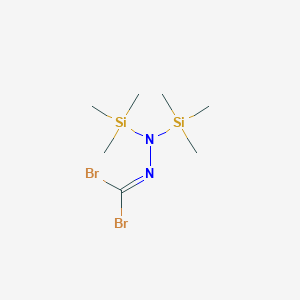
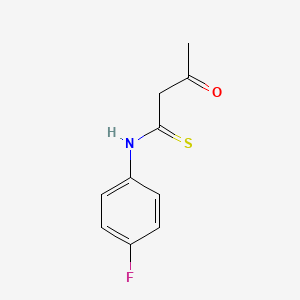
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)
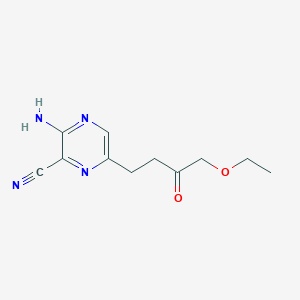


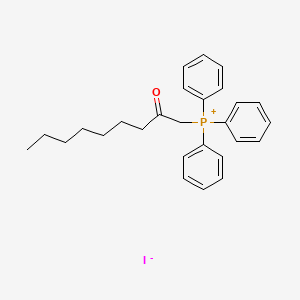
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
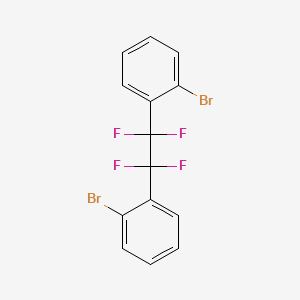
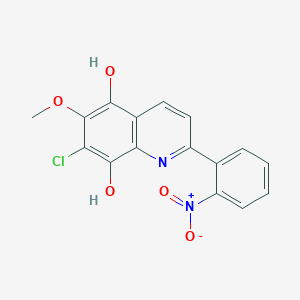
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
